molecular formula C11H13BrO3 B11739579 R-3-Benzyloxy-2-bromopropionic acid methyl ester

R-3-Benzyloxy-2-bromopropionic acid methyl ester

Cat. No.: B11739579
M. Wt: 273.12 g/mol
InChI Key: KBWIIBVKXVUCIV-SNVBAGLBSA-N
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Description

R-3-Benzyloxy-2-bromopropionic acid methyl ester is an organic compound with the molecular formula C11H13BrO3. It is a derivative of propionic acid and features a benzyloxy group, a bromine atom, and a methyl ester functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of R-3-Benzyloxy-2-bromopropionic acid methyl ester typically involves the bromination of 3-benzyloxypropionic acid followed by esterification. The reaction conditions often include the use of bromine or a brominating agent in the presence of a solvent such as dichloromethane. The esterification step can be carried out using methanol and a catalyst like sulfuric acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents and catalysts may vary based on the specific requirements of the industrial setup.

Chemical Reactions Analysis

Types of Reactions

R-3-Benzyloxy-2-bromopropionic acid methyl ester undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in dry ether.

    Oxidation: Potassium permanganate in aqueous or alkaline conditions.

Major Products

    Substitution: Formation of substituted propionic acid derivatives.

    Reduction: Formation of 3-benzyloxy-2-bromopropanol.

    Oxidation: Formation of benzoic acid or benzaldehyde derivatives.

Scientific Research Applications

R-3-Benzyloxy-2-bromopropionic acid methyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive bromine atom.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of R-3-Benzyloxy-2-bromopropionic acid methyl ester involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, while the ester and benzyloxy groups participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-bromopropionate: Similar structure but lacks the benzyloxy group.

    3-Bromopropionic acid methyl ester: Similar but without the benzyloxy group.

    Methyl 2-bromopropionate: Bromine atom is located at a different position.

Uniqueness

R-3-Benzyloxy-2-bromopropionic acid methyl ester is unique due to the presence of the benzyloxy group, which imparts distinct reactivity and properties compared to other similar compounds. This makes it valuable in specific synthetic applications and research studies.

Properties

Molecular Formula

C11H13BrO3

Molecular Weight

273.12 g/mol

IUPAC Name

methyl (2R)-2-bromo-3-phenylmethoxypropanoate

InChI

InChI=1S/C11H13BrO3/c1-14-11(13)10(12)8-15-7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3/t10-/m1/s1

InChI Key

KBWIIBVKXVUCIV-SNVBAGLBSA-N

Isomeric SMILES

COC(=O)[C@@H](COCC1=CC=CC=C1)Br

Canonical SMILES

COC(=O)C(COCC1=CC=CC=C1)Br

Origin of Product

United States

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